molecular formula C17H13N3O4 B025202 S-(-)-7-Desmethyl-8-nitro Blebbistatin CAS No. 856925-75-2

S-(-)-7-Desmethyl-8-nitro Blebbistatin

Cat. No.: B025202
CAS No.: 856925-75-2
M. Wt: 323.30 g/mol
InChI Key: VIMYHNYWFMRDKQ-QGZVFWFLSA-N
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Description

(S)-nitro-Blebbistatin: is a more stable form of (–)-blebbistatin , which itself is a selective cell-permeable inhibitor of non-muscle myosin II ATPases . Myosin II plays a crucial role in cellular processes such as cytokinesis, cell migration, and apoptosis-related bleb formation.

Mechanism of Action

Target of Action

S-(-)-7-Desmethyl-8-nitro Blebbistatin, a derivative of Blebbistatin, primarily targets myosin II , a motor protein involved in muscle contraction and cell motility . Myosin II plays a crucial role in various cellular processes, including cytokinesis, cell migration, and maintenance of cell shape .

Mode of Action

Blebbistatin inhibits myosin II by binding to it and inhibiting its ATPase activity . This inhibition disrupts the acto-myosin based motility, as it binds halfway between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin detached conformation . This type of inhibition relaxes the acto-myosin myofilaments .

Biochemical Pathways

The inhibition of myosin II ATPase activity by Blebbistatin affects several biochemical pathways. It inhibits the formation of blebs in melanoma cell culture, disrupts mitotic spindle formation, and can either enhance or inhibit cell migration depending on other conditions . In neurons, Blebbistatin promotes neurite outgrowth . At the organ level, it stops the contraction of skeletal muscle or heart muscle .

Pharmacokinetics

It is known that blebbistatin is soluble in water at a concentration of 10 μm

Result of Action

The inhibition of myosin II by this compound leads to several cellular effects. It inhibits cytokinesis, may disrupt mitotic spindle formation, and can either enhance or inhibit cell migration . In neurons, it promotes neurite outgrowth . At the organ level, it stops the contraction of skeletal muscle or heart muscle .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, Blebbistatin becomes inactive and phototoxic upon blue light illumination due to changes in the structure of the compound accompanied by the generation of reactive oxygen species . Furthermore, its fluorescence can interfere with GFP imaging or FRET experiments at high concentrations . Therefore, the environment in which this compound is used can significantly influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

S-(-)-7-Desmethyl-8-nitro Blebbistatin is known to interact with a variety of enzymes, proteins, and other biomolecules . It is a myosin inhibitor, specifically for myosin II . This interaction with myosin II is crucial in various biochemical reactions, particularly those involving muscle contraction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been found to inhibit the formation of blebs in melanoma cell culture . Additionally, it has been shown to inhibit cytokinesis and may also disrupt mitotic spindle formation . Its influence on cell function extends to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits myosin ATPase activity, thereby affecting acto-myosin based motility . It binds halfway between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin detached conformation . This type of inhibition relaxes the acto-myosin myofilaments, leading to several biological effects .

Temporal Effects in Laboratory Settings

It is known that the compound has certain adverse characteristics such as cytotoxicity and blue-light instability, which can make its application challenging .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects, as well as toxic or adverse effects at high doses, are still needed.

Metabolic Pathways

Given its interaction with myosin II, it is likely involved in pathways related to muscle contraction .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters or binding proteins

Subcellular Localization

Understanding the targeting signals or post-translational modifications that direct it to specific compartments or organelles could provide valuable insights into its function .

Preparation Methods

Synthetic Routes:: The synthetic route to prepare (S)-nitro-Blebbistatin involves several steps. While I don’t have access to specific proprietary methods, I can provide a general outline:

    Starting Material: Begin with a suitable precursor compound.

    Nitration: Introduce the nitro group (–NO₂) at the desired position using a nitrating agent.

    Stereochemistry Control: Ensure the correct stereochemistry (S configuration) during the nitration step.

    Purification: Purify the product to obtain crystalline .

Industrial Production:: Industrial-scale production methods may involve modifications of the synthetic route, optimization for yield, and large-scale purification. specific details would require proprietary information from manufacturers.

Chemical Reactions Analysis

Reactions::

(S)-nitro-Blebbistatin: can undergo various chemical reactions, including:

    Oxidation: Oxidative processes may affect the nitro group or other functional groups.

    Reduction: Reduction reactions could modify the nitro group or other moieties.

    Substitution: Substitution reactions may occur at different positions.

    Other Transformations: Cyclization, rearrangements, and functional group interconversions.

Common Reagents and Conditions::

    Nitration: Nitric acid (HNO₃) or nitrating mixtures.

    Reduction: Hydrogenation (e.g., using palladium on carbon, Raney nickel).

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

    Other Reactions: Specific reagents based on the desired transformation.

Major Products:: The major products depend on the specific reaction conditions. Isolation and characterization would reveal the exact structures.

Scientific Research Applications

(S)-nitro-Blebbistatin: finds applications in various fields:

    Cell Biology: Studying cell motility, cytokinesis, and apoptosis.

    Biophysics: Investigating myosin II function and dynamics.

    Drug Development: Targeting non-muscle myosin II for therapeutic purposes.

    Live Cell Imaging: Due to its stability under blue light exposure.

Comparison with Similar Compounds

(S)-nitro-Blebbistatin: stands out due to its stability under blue light exposure, which addresses a limitation of the original compound. Similar compounds include (–)-blebbistatin and related myosin inhibitors.

Biological Activity

S-(-)-7-Desmethyl-8-nitro Blebbistatin is a potent myosin II ATPase inhibitor, derived from the well-known compound blebbistatin. This compound has gained significant attention in biological research due to its specific inhibitory effects on myosin II, a motor protein crucial for various cellular processes, including muscle contraction, cell motility, and cytokinesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C17H13N3O4
  • Molecular Weight : 323.30 g/mol
  • CAS Number : 856925-75-2

This compound inhibits the ATPase activity of myosin II by binding to a hydrophobic cleft in the myosin motor domain. This binding stabilizes myosin in a conformation that prevents effective interaction with actin filaments, thereby disrupting the actomyosin contractile machinery. The compound predominantly binds to myosin in an actin-detached state, leading to a relaxation of acto-myosin interactions and subsequent cellular effects.

Key Mechanisms:

  • Inhibition of Myosin ATPase Activity : By inhibiting the ATP hydrolysis required for muscle contraction and cellular movement.
  • Alteration of Cellular Motility : Influencing processes such as cytokinesis and cell shape changes.
  • Impact on Cancer Cell Migration : this compound is utilized to study cancer metastasis by examining its effects on non-muscle cell motility.

Research Findings

Numerous studies have investigated the biological activity of this compound, providing insights into its efficacy and potential applications.

In Vitro Studies

  • Cytokinesis Inhibition : Research has demonstrated that treatment with this compound significantly inhibits cytokinesis in various cell types, leading to multinucleation and altered cell division dynamics .
  • Cancer Cell Migration : In studies focusing on pancreatic cancer organoids, this compound reduced lumen formation capabilities, indicating its role in inhibiting cancer cell migration and invasion .
  • Myosin II Dynamics : The compound has been shown to affect the sliding velocity of myosin in motility assays, with half-maximal inhibition occurring at concentrations between 1–5 μM . This highlights its potency as a tool for dissecting myosin function.

Case Studies

Several case studies illustrate the practical applications of this compound in biological research:

StudyFocusFindings
Duxbury et al., 2004Cancer MetastasisDemonstrated that blebbistatin analogs inhibit tumor cell invasion through extracellular matrices.
Vicente-Manzanares et al., 2009Cell MigrationShowed that S-(−)-blebbistatin affects the dynamics of lamellipodia during cell migration.
Bond et al., 2012Cytoskeletal DynamicsInvestigated how blebbistatin alters actomyosin contractility and its implications for cellular mechanics.

Applications in Research

This compound serves as a valuable tool in various fields of biological research:

  • Cell Biology : It is widely used to study cellular processes involving myosin II, including cytokinesis and cell migration.
  • Cancer Research : The compound aids in understanding the mechanisms behind cancer cell metastasis and invasion.
  • Cardiac Research : Its application extends to cardiac muscle studies where it helps investigate myosin function in heart cells.

Properties

IUPAC Name

(3aS)-3a-hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-15-13-7-6-12(20(23)24)10-14(13)18-16-17(15,22)8-9-19(16)11-4-2-1-3-5-11/h1-7,10,22H,8-9H2/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMYHNYWFMRDKQ-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C21O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)[C@@]21O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471524
Record name S-(-)-7-Desmethyl-8-nitro Blebbistatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856925-75-2
Record name (3aS)-1,2,3,3a-Tetrahydro-3a-hydroxy-7-nitro-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856925-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(-)-7-Desmethyl-8-nitro Blebbistatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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